molecular formula C8H8N2S B2524877 {[3-(methylsulfanyl)phenyl]amino}carbonitrile CAS No. 458567-42-5

{[3-(methylsulfanyl)phenyl]amino}carbonitrile

Cat. No.: B2524877
CAS No.: 458567-42-5
M. Wt: 164.23
InChI Key: UKQSFPATKCKZDC-UHFFFAOYSA-N
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Description

{[3-(methylsulfanyl)phenyl]amino}carbonitrile is an organic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an amino group and a carbonitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

{[3-(methylsulfanyl)phenyl]amino}carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Future Directions

“3-(Methylthio)phenylcyanamide” holds promise in various fields, contributing to advancements in medicine, materials science, and more. Aromatic amino acid metabolism in yeast is an important source of secondary compounds that influence the aroma and flavor of alcoholic beverages and foods . This could be a potential area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(methylsulfanyl)phenyl]amino}carbonitrile typically involves the reaction of 3-(methylsulfanyl)aniline with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[3-(methylsulfanyl)phenyl]amino}carbonitrile can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or other derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature0-25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperature0-25°C.

    Substitution: Bromine, nitric acid; temperature0-25°C.

Major Products Formed

Mechanism of Action

The mechanism of action of {[3-(methylsulfanyl)phenyl]amino}carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of the methylsulfanyl group enhances its binding affinity and specificity, making it a valuable tool in molecular biology and pharmacology research .

Comparison with Similar Compounds

Similar Compounds

  • {[3-(methylsulfanyl)phenyl]amino}carbonitrile
  • {[3-(methylsulfanyl)phenyl]amino}carboxamide
  • {[3-(methylsulfanyl)phenyl]amino}methanol

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more versatile in various applications .

Properties

IUPAC Name

(3-methylsulfanylphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(5-8)10-6-9/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSFPATKCKZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled solution (0° C.) of 3-Methylthio-aniline (1.850 g, 13.30 mmol) in anhydrous diethylether (10 ml) was added a diethylether solution (10 ml) of cyanogen bromide (0.704 g, 6.65 mmol). CAUTION: Cyanogen bromide is highly toxic. The resulting solution was allowed to stir at room temperature over night. The resulting mixture was filtered to remove the precipitate and the diethylether filtrate was washed with 1M HCl (20 ml) and brine (20 ml) before the solvent was removed under vacuum to yield an oily yellow residue. Purification of the crude product by column chromatography on silica gel using 95:5 dichloromethane/ethyl acetate afforded (3-methylthio-phenyl)-cyanamide as a near colourless oil which crystallised on standing (0.570 g, 52%).
Quantity
1.85 g
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reactant
Reaction Step One
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0.704 g
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reactant
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10 mL
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10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of cyanogen bromide (1.42 g, 13.4 mmol) in anhydrous diethyl ether (8 mL) was added slowly to a stirred solution of 3-(methylthio)aniline (2.72 mL, 21.4 mmol) in anhydrous diethyl ether at 4° C. After the addition, the reaction mixture was stirred at 24° C. for 12 hours and became a brown solution with a white precipitate. The precipitate was filtered off; the filtrate was washed with aqueous HCl (1 M, 3×15 mL) in ether and the organic layer extracted with brine (10 mL). Then the ether solution was dried over MgSO4, filtered, and concentrated in vacuo to yield a thick liquid. The crude product was further purified by column chromatography (SiO2, a gradient of hexanes/CH2Cl2/EtOAc) to afford 3-(methylthio)phenyl cyanamide (0.7 g, 49% yield) as a white solid: m.p. 64-65° C.;
Quantity
1.42 g
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reactant
Reaction Step One
Quantity
2.72 mL
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reactant
Reaction Step One
Quantity
8 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

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